molecular formula C31H26N6O3 B11964814 (2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide

(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide

Cat. No.: B11964814
M. Wt: 530.6 g/mol
InChI Key: ZNCFNCZDHPRQDQ-PTGBLXJZSA-N
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Description

(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, pyrazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole derivatives with cyanoacetic acid derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the cyano and methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, (2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide is investigated for its therapeutic potential. It may act as an enzyme inhibitor or receptor modulator, contributing to its medicinal properties.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Properties

Molecular Formula

C31H26N6O3

Molecular Weight

530.6 g/mol

IUPAC Name

(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

InChI

InChI=1S/C31H26N6O3/c1-21-28(31(39)37(35(21)2)26-12-8-5-9-13-26)33-30(38)23(19-32)18-24-20-36(25-10-6-4-7-11-25)34-29(24)22-14-16-27(40-3)17-15-22/h4-18,20H,1-3H3,(H,33,38)/b23-18+

InChI Key

ZNCFNCZDHPRQDQ-PTGBLXJZSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5)/C#N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5)C#N

Origin of Product

United States

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